{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol
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Overview
Description
“{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol” is a chemical compound with the molecular formula C12H15ClFNO. It has a molecular weight of 243.71 . The compound contains a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine derivatives is often achieved through two main strategies: ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The specific synthesis process for “this compound” is not detailed in the available sources.Molecular Structure Analysis
The molecular structure of “this compound” includes a pyrrolidine ring, a fluorophenyl group, and a methanol group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical and Chemical Properties Analysis
“this compound” has a predicted density of 1.263±0.06 g/cm3 and a predicted boiling point of 320.5±27.0 °C . The melting point and flash point are not available .Scientific Research Applications
Synthesis and Chemical Applications
The synthesis of novel chemical compounds using "{1-[(2-Chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl}methanol" or its derivatives often serves as a key step in the preparation of agrochemicals or medicinal compounds. For instance, Ghelfi et al. (2003) reported the synthesis of 5-methoxylated 3-pyrrolin-2-ones, starting from N-substituted 4-methyl-2-pyrrolidinones, which are structurally related to the target compound. These 3-pyrrolin-2-ones are useful adducts in the creation of various agrochemical and medicinal compounds (Ghelfi et al., 2003).
Crystal Structure Analysis
The understanding of the molecular and crystal structures of compounds similar to "this compound" is essential in chemistry and materials science. Studies like that of Huang et al. (2021) investigated the crystal structures of related compounds, which were then analyzed using techniques like X-ray diffraction and density functional theory. Such analyses are crucial for understanding the physical properties and potential applications of these compounds (Huang et al., 2021).
Future Directions
Properties
IUPAC Name |
[1-[(2-chloro-6-fluorophenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO/c13-11-4-1-5-12(14)10(11)7-15-6-2-3-9(15)8-16/h1,4-5,9,16H,2-3,6-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXLVLHAEBPOKY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC2=C(C=CC=C2Cl)F)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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